REACTION_CXSMILES
|
[OH:1][CH:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])N1C1C=CC=CC=1.S(=O)(=O)(O)O.[C:23](=[O:26])(O)[O-].[Na+].[CH2:28]([O:30]CC)C.[CH3:33]CCCCC>CO>[CH3:28][O:30][C:4]([C:5]1[C:10]([CH:2]([O:1][CH3:33])[O:26][CH3:23])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
OC1N(C(C2=NC=CC=C21)=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
ethyl ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to yield 1.02 g (59.4%)
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC=CC=C1C(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |